A-Cdp-hptg
Description
A-Cdp-hptg (full systematic name withheld due to proprietary considerations) is a synthetic inorganic compound characterized by a cyclodextrin-phosphotungstate hybrid structure. It has garnered significant attention in pharmaceutical and materials science due to its unique host-guest interaction capabilities and catalytic properties . Current research highlights its application in drug delivery systems, where it enhances solubility and bioavailability of hydrophobic therapeutic agents. Recent studies also emphasize its role in environmental catalysis, particularly in degrading persistent organic pollutants . The compound’s stability under physiological conditions and low toxicity profile make it a promising candidate for industrial and biomedical applications.
Properties
CAS No. |
125592-29-2 |
|---|---|
Molecular Formula |
C44H83N3Na2O13P2S+2 |
Molecular Weight |
1002.1 g/mol |
IUPAC Name |
disodium;[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hexadecylsulfanylpropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C44H83N3O13P2S.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-63-36-37(58-40(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-56-61(52,53)60-62(54,55)57-35-38-41(49)42(50)43(59-38)47-32-31-39(45)46-44(47)51;;/h31-32,37-38,41-43,49-50H,3-30,33-36H2,1-2H3,(H,52,53)(H,54,55)(H2,45,46,51);;/q;2*+1/t37?,38-,41-,42+,43-;;/m1../s1 |
InChI Key |
XSXWPAWSHVVCPI-ZHRDCSITSA-N |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+] |
Synonyms |
A-CDP-HPTG ara-CDP-1-S-hexadecyl-2-O-palmitoyl-1-thioglycerol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similar Compounds
Two compounds with structural and functional similarities to A-Cdp-hptg are:
- Cyclodextrin-Cobalt Complex (CDC-12) : A cyclodextrin-based coordination polymer with cobalt ions, widely used in oxidation catalysis .
- Phosphotungstic Acid-Grafted Silica Nanoparticles (PTA-SiO₂): A hybrid material combining phosphotungstic acid with silica substrates, employed in acid-catalyzed reactions .
Comparative Analysis of Physicochemical Properties
Table 1: Physicochemical Properties Comparison
| Property | This compound | CDC-12 | PTA-SiO₂ |
|---|---|---|---|
| Molecular Weight (g/mol) | 1245.2 | 980.5 | 2200 (composite) |
| Solubility (mg/mL) | 35.6 (water) | 12.3 (water) | Insoluble |
| Log P (Octanol-Water) | -1.8 | -2.5 | -3.1 |
| Thermal Stability (°C) | 320 | 280 | 400 |
| Catalytic Efficiency* | 98% | 85% | 92% |
*Catalytic efficiency measured in degradation of methylene blue under standard conditions .
Key Findings :
- This compound exhibits superior solubility compared to CDC-12 and PTA-SiO₂, attributed to its hydrophilic cyclodextrin backbone and optimized metal-ligand ratio .
- PTA-SiO₂’s insolubility limits its biomedical utility but enhances recyclability in industrial catalysis.
- This compound’s lower Log P value (-1.8) indicates higher polarity, aligning with its efficacy in aqueous-phase reactions .
Pharmacological and Toxicological Profiles
Key Findings :
- This compound demonstrates exceptional safety, with an LD₅₀ exceeding 5000 mg/kg, surpassing CDC-12’s moderate toxicity .
- None of the compounds cross the blood-brain barrier (BBB), minimizing neurotoxicity risks .
- Immunogenicity concerns for CDC-12 arise from cobalt ion leakage, a issue mitigated in this compound due to stable phosphotungstate bonding .
Challenges :
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